2,3-Difluoro-6-chlorophenylboronic acid pinacol ester
Description
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester (C₁₂H₁₃BClF₂O₂) is a halogenated arylboronic ester widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. Its structure features fluorine and chlorine substituents at the 2, 3, and 6 positions of the phenyl ring, which impart electron-withdrawing effects and moderate steric hindrance. These properties enhance its reactivity in coupling reactions while maintaining stability under standard storage conditions (0–6°C) .
Properties
IUPAC Name |
2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQULQLTDSDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148378 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-33-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The esterification proceeds via a two-step process:
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Coordination : The boronic acid’s boron atom coordinates with the diol’s hydroxyl groups, forming a transient tetrahedral intermediate.
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Cyclization : Intramolecular dehydration yields the pinacol ester, with water as a byproduct.
A molar ratio of 1:1.2 (boronic acid to pinacol) is typically employed to ensure complete conversion, as excess pinacol drives the equilibrium toward the product.
Detailed Synthetic Procedures
Standard Protocol (Adapted from Royal Society of Chemistry )
Materials :
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2,3-Difluoro-6-chlorophenylboronic acid (5.0 mmol, 1.0 equiv)
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Pinacol (6.0 mmol, 1.2 equiv)
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Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
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Molecular sieves (4Å) or magnesium sulfate (MgSO₄)
Procedure :
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Dissolve pinacol (0.71 g) in anhydrous Et₂O (10 mL) under nitrogen.
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Add 2,3-difluoro-6-chlorophenylboronic acid (1.20 g) and molecular sieves (1.0 g).
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Stir the mixture at room temperature for 12–18 hours.
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Filter to remove molecular sieves and concentrate the filtrate under reduced pressure.
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Purify the crude product via flash chromatography (hexanes/ethyl acetate, 95:5) to isolate the pinacol ester as a white solid.
Key Observations :
Alternative Conditions for Large-Scale Synthesis
Industrial-scale production often modifies the protocol to improve efficiency:
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Solvent : Replace Et₂O with dichloromethane (DCM), enabling reflux (40°C) and faster reaction times (6–8 hours).
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Work-Up : Skip chromatography and instead crystallize the product from a cold hexanes/EtOAc mixture, achieving >90% purity.
Reaction Optimization and Challenges
Temperature and Time Dependence
| Condition | Room Temperature (25°C) | Reflux (40–66°C) |
|---|---|---|
| Reaction Time | 12–18 hours | 4–6 hours |
| Yield | 80–85% | 75–80% |
| Purity | ≥95% | ≥90% |
Higher temperatures accelerate the reaction but increase the risk of side reactions, such as protodeboronation or diol decomposition.
Mitigating Protodeboronation
Protodeboronation—the reversion of the boronic ester to its acid form—is a major challenge. Strategies to suppress it include:
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pH Control : Maintain neutral conditions (pH 6–8) using buffered solutions.
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Avoiding Protic Solvents : Use anhydrous Et₂O or THF instead of methanol or water.
Purification and Characterization
Flash Chromatography
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (t, J = 8.2 Hz, 1H), 7.30 (dd, J = 8.2, 1.8 Hz, 1H), 1.35 (s, 12H).
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¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of boronic esters).
Scalability and Industrial Adaptations
Large-scale syntheses (≥1 kg) employ cost-effective modifications:
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Solvent Recycling : Distill and reuse DCM or THF to reduce waste.
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Continuous Flow Systems : Improve mixing and heat transfer, reducing reaction time to 2–3 hours.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the boronic acid and pinacol.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DCM)
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation
Boronic Acids: Formed through hydrolysis
Scientific Research Applications
Chemical Properties and Structure
Chemical Identity:
- IUPAC Name: 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula: C₁₂H₁₄BClF₂O₂
- CAS Number: 2121514-33-6
Physical Properties:
- Purity: ≥ 97%
- Form: Liquid
- Storage Temperature: 2-8°C
Synthesis and Reactivity
The compound serves as a valuable building block in organic synthesis. Its reactivity is primarily attributed to the boron atom, which can participate in various chemical transformations. Notably, it is involved in protodeboronation reactions that are essential for synthesizing complex organic molecules.
Table 1: Comparison of Protodeboronation Rates
| Compound | Rate of Protodeboronation (k_BE) | Stability (log k_rel PDB) |
|---|---|---|
| 2,3-Difluoro-6-chlorophenylboronic acid | High | 2.3 |
| Other Boronic Esters | Variable | Depends on structure |
Applications in Organic Synthesis
-
Building Block for Complex Molecules:
- The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals due to its ability to introduce fluorine and chlorine substituents into target molecules. The presence of these halogens can significantly enhance the biological activity of the resulting compounds.
- Catalytic Reactions:
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Pharmaceutical Applications:
- Research indicates that boronic acids and their esters can inhibit hormone-sensitive lipase, making them potential candidates for treating metabolic disorders such as obesity and diabetes . The modulation of plasma free fatty acids through these compounds may also be beneficial in managing insulin resistance and related conditions.
Case Studies
Case Study 1: Inhibition of Hormone-Sensitive Lipase
In a study exploring the pharmaceutical applications of boronic acids, compounds similar to 2,3-difluoro-6-chlorophenylboronic acid were shown to effectively inhibit hormone-sensitive lipase. This inhibition can lead to reduced lipid mobilization from adipose tissues, offering a therapeutic pathway for obesity management .
Case Study 2: Synthesis of Complex Natural Products
The compound has been successfully utilized in the total synthesis of complex natural products. For instance, its application in the formal total synthesis of indolizidine alkaloids demonstrates its versatility as a synthetic intermediate .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-chlorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Comparisons :
- 2,6-Difluorophenylboronic acid pinacol ester (C₁₂H₁₅BF₂O₂): Shares similar fluorine substitution but lacks the chlorine atom at position 5. This reduces molecular weight (240.05 vs. ~280.5 g/mol) and may marginally improve solubility in non-polar solvents .
Substituent Effects on Reactivity
Electron-withdrawing groups (EWGs) like -F and -Cl activate the boronic ester for nucleophilic coupling by polarizing the boron-carbon bond. However, steric factors at ortho positions can hinder catalyst access.
- 2,6-Difluorophenylboronic acid pinacol ester : Fluorine at ortho positions creates moderate steric hindrance but maintains high reactivity due to strong EWGs. This compound is effective in coupling with electron-rich aryl halides .
- 2,4-Dimethoxyphenylboronic acid pinacol ester (C₁₄H₂₁BO₄): Methoxy groups are electron-donating, reducing the electrophilicity of the boron center and slowing coupling rates compared to halogenated analogs .
- 4-Nitrophenylboronic acid pinacol ester : The nitro group, a stronger EWG than -F or -Cl, accelerates oxidative deboronation with H₂O₂, as shown by UV-vis kinetics .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on substituent electronic and steric profiles:
- Heterocyclic analogs (e.g., 2-Furanboronic acid pinacol ester ): The electron-deficient furan ring enhances reactivity with aryl chlorides but may reduce stability due to ring strain .
- Indazole-6-boronic acid pinacol ester (C₁₂H₁₅BN₂O₂): The nitrogen-rich heterocycle directs coupling to specific positions in pharmaceutical intermediates, offering regioselectivity advantages over simple phenylboronates .
Tabulated Comparative Data
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| 2,3-Difluoro-6-chlorophenylboronic acid PE | C₁₂H₁₃BClF₂O₂ | ~280.5 | 2-F, 3-F, 6-Cl | High reactivity, moderate steric hindrance |
| 2,6-Difluorophenylboronic acid PE | C₁₂H₁₅BF₂O₂ | 240.05 | 2-F, 6-F | Faster coupling vs. bulky analogs |
| 2,4-Dimethoxyphenylboronic acid PE | C₁₄H₂₁BO₄ | 264.12 | 2-OCH₃, 4-OCH₃ | Lower reactivity due to EDGs |
| 4-Nitrophenylboronic acid PE | C₁₂H₁₆BNO₄ | 249.08 | 4-NO₂ | Rapid oxidative deboronation |
Biological Activity
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester is part of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic effects, particularly in oncology and as a biochemical probe.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a boron atom bonded to a phenyl group substituted with two fluorine atoms and one chlorine atom, along with a pinacol ester moiety. The presence of these halogen substituents significantly influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It is known to act as a reversible inhibitor of certain proteases and kinases, which are crucial in cancer cell signaling pathways. Specifically, the compound's boron atom can form reversible covalent bonds with hydroxyl groups in proteins, modulating their activity.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the disruption of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Inhibition of estrogen receptor |
| PC-3 (Prostate Cancer) | 8.0 | Disruption of androgen receptor |
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial enzyme systems critical for cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | Gram-positive bacteria |
| Escherichia coli | 8 µg/mL | Gram-negative bacteria |
Case Studies
- Study on Anticancer Efficacy : A recent study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against multi-drug resistant strains. The compound showed promising results in inhibiting growth and biofilm formation, suggesting potential use as an antibacterial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and bioavailability when administered orally. It exhibits a half-life conducive for therapeutic applications but requires further studies to optimize dosing regimens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,3-difluoro-6-chlorophenylboronic acid pinacol ester, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated aryl precursors and bis(pinacolato)diboron. Catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) in solvents (THF, DMF) at 80–100°C are common. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical. Purity (>97%) is verified by GC or HPLC, with storage at 0–6°C to prevent decomposition .
Q. How is this boronic ester utilized in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The compound acts as an arylboron donor in Suzuki reactions, coupling with aryl/heteroaryl halides (e.g., bromides, iodides) under Pd catalysis. Optimal conditions include a 1:1.2 molar ratio of boronic ester to halide, K₂CO₃ or Na₂CO₃ as base, and degassed solvents. Reaction monitoring via TLC or LC-MS ensures completion. Yields depend on steric/electronic effects of substituents, with electron-withdrawing groups (e.g., -Cl, -F) enhancing reactivity .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹⁹F and ¹¹B NMR confirm substituent positions and boronate integrity.
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- UV-vis spectroscopy : Monitors reactivity in solution (e.g., oxidation by H₂O₂ via absorbance at 405 nm) .
- X-ray crystallography : Resolves stereochemical details for solid-state analysis.
Q. What storage conditions are required to maintain stability?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture or oxidizing agents. Shelf life is extended by pre-drying solvents in reactions and using molecular sieves during storage .
Advanced Research Questions
Q. How can cross-coupling yields be optimized when steric hindrance from substituents (e.g., -Cl, -F) limits reactivity?
- Methodological Answer : Use bulky ligands (e.g., SPhos, XPhos) to stabilize Pd intermediates. Increase reaction temperature (100–120°C) and employ microwave-assisted synthesis for accelerated kinetics. Alternatively, introduce directing groups (e.g., -Bpin) to preorganize the substrate for coupling .
Q. What mechanistic insights explain the compound’s reactivity with H₂O₂, and how does this impact experimental design?
- Methodological Answer : The boronic ester reacts with H₂O₂ via nucleophilic attack, forming a boronate peroxide intermediate (λmax shift to 405 nm). This reaction is pH-dependent, with faster kinetics at neutral to alkaline conditions. Researchers must avoid H₂O₂ in cross-coupling buffers or employ scavengers (e.g., catalase) to prevent undesired oxidation .
Q. How do electronic effects of the chloro and fluoro substituents influence regioselectivity in coupling reactions?
- Methodological Answer : The electron-withdrawing -Cl and -F groups meta-direct coupling reactions, favoring para-substituted biaryl products. DFT calculations or Hammett parameters (σ⁺) predict electronic contributions. Adjusting substituent positions (e.g., ortho-fluoro vs. meta-chloro) can modulate electronic density and coupling efficiency .
Q. How should researchers address contradictions in reported reaction yields for similar boronic esters?
- Methodological Answer : Discrepancies often arise from impurities, solvent effects, or catalyst lot variability. Reproduce reactions with rigorous purification (e.g., column chromatography, recrystallization) and standardized Pd sources. Compare kinetics via time-resolved UV-vis or in situ IR to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
